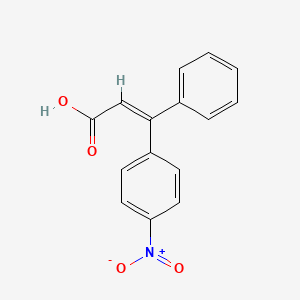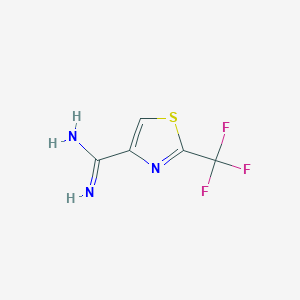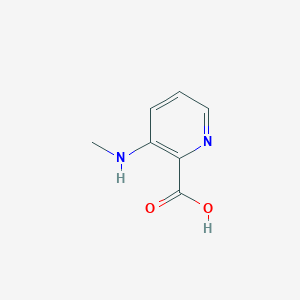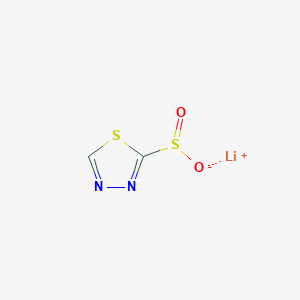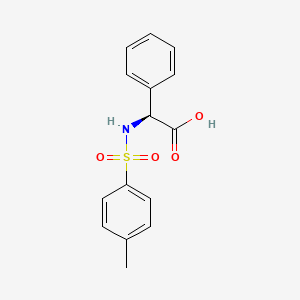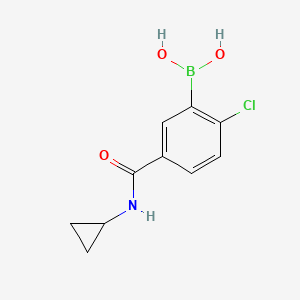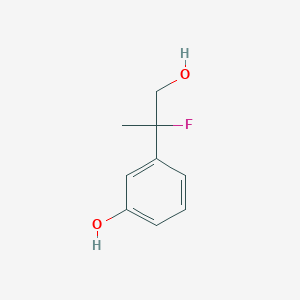
3-(2-Fluoro-1-hydroxypropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-1-hydroxypropan-2-yl)phenol is a chemical compound with a molecular formula of C9H11FO2 and a molecular weight of 170.2 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-1-hydroxypropan-2-yl)phenol typically involves the reaction of 2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the phenol group to yield the desired product. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as quaternary ammonium salts can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-1-hydroxypropan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoro-1-oxopropan-2-yl)phenol.
Reduction: Formation of 3-(2-Fluoropropan-2-yl)phenol.
Substitution: Formation of 3-(2-Amino-1-hydroxypropan-2-yl)phenol or 3-(2-Mercapto-1-hydroxypropan-2-yl)phenol.
Scientific Research Applications
3-(2-Fluoro-1-hydroxypropan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-1-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(2-hydroxypropan-2-yl)phenol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Uniqueness
3-(2-Fluoro-1-hydroxypropan-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a hydroxyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
3-(2-fluoro-1-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H11FO2/c1-9(10,6-11)7-3-2-4-8(12)5-7/h2-5,11-12H,6H2,1H3 |
InChI Key |
WTUQGIAMKZCXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


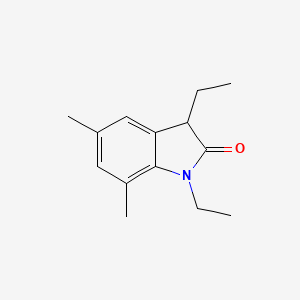
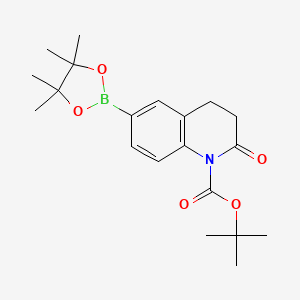
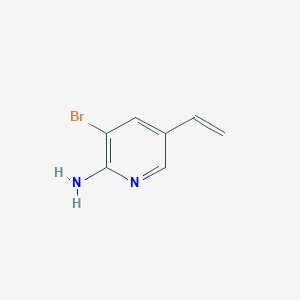
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
